molecular formula C15H15ClN2O B14567242 9-Chloro-2,2,4,5-tetramethyl-2,3-dihydro-6H-perimidin-6-one CAS No. 61735-69-1

9-Chloro-2,2,4,5-tetramethyl-2,3-dihydro-6H-perimidin-6-one

Cat. No.: B14567242
CAS No.: 61735-69-1
M. Wt: 274.74 g/mol
InChI Key: KYOSMUUAYBESES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-2,2,4,5-tetramethyl-2,3-dihydro-6H-perimidin-6-one is a chemical compound known for its unique structure and properties It is a derivative of perimidine, a bicyclic compound containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2,2,4,5-tetramethyl-2,3-dihydro-6H-perimidin-6-one typically involves the chlorination of a precursor compound. One common method includes the reaction of 2,2,4,5-tetramethyl-2,3-dihydro-6H-perimidin-6-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2,2,4,5-tetramethyl-2,3-dihydro-6H-perimidin-6-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: In the presence of water and a suitable catalyst, the compound can undergo hydrolysis to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a ketone or aldehyde derivative.

Scientific Research Applications

9-Chloro-2,2,4,5-tetramethyl-2,3-dihydro-6H-perimidin-6-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored

Properties

CAS No.

61735-69-1

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

9-chloro-2,2,4,5-tetramethyl-1H-perimidin-6-one

InChI

InChI=1S/C15H15ClN2O/c1-7-8(2)14(19)9-5-6-10(16)13-11(9)12(7)17-15(3,4)18-13/h5-6,18H,1-4H3

InChI Key

KYOSMUUAYBESES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C3C1=NC(NC3=C(C=C2)Cl)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.